6-(4-methoxyphenyl)-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol
Description
The compound 6-(4-methoxyphenyl)-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core with two distinct substituents:
- Position 6: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
- Position 2: A sulfanyl (-S-) linker connecting the pyrimidine to a 1,2,4-oxadiazole ring.
This structural architecture suggests applications in medicinal chemistry, as pyrimidine and 1,2,4-oxadiazole motifs are prevalent in kinase inhibitors and antimicrobial agents . However, specific pharmacological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14(2)30-18-10-6-16(7-11-18)22-26-21(31-27-22)13-32-23-24-19(12-20(28)25-23)15-4-8-17(29-3)9-5-15/h4-12,14H,13H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFERKNQLUSMGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-methoxyphenyl)-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with various functional groups that may enhance its biological activity. The synthesis typically involves multiple steps:
- Formation of the Oxadiazole Ring : Reacting a hydrazide with a nitrile in the presence of a dehydrating agent.
- Introduction of the Methoxyphenyl Group : A condensation reaction using methoxy-substituted benzaldehyde.
- Cyclization to Form the Dihydropyridazinone Core : Involves a dicarbonyl compound and a hydrazine derivative.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes, such as phospholipase A2 (PLA2), which is crucial for lipid metabolism and signaling pathways .
- Receptor Modulation : By binding to cellular receptors, it can influence various signal transduction pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests that it may disrupt bacterial cell membranes or inhibit critical metabolic pathways .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Significant Inhibition |
| Escherichia coli | Moderate Inhibition |
| Proteus mirabilis | Variable Activity |
- Cytotoxicity : In vitro assays have shown cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. The specific IC50 values vary depending on the cell line tested, suggesting selective toxicity .
Case Studies
- Antibacterial Studies : A study evaluated the compound's efficacy against antibiotic-resistant strains. Results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mechanism of action against resistant bacteria .
- Cytotoxicity Assays : Another research focused on its effects on pancreatic cancer cell lines, revealing significant cytostatic activity at concentrations lower than those typically used for conventional chemotherapeutics .
Comparative Analysis
When compared to similar compounds lacking certain functional groups (e.g., 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one), this compound demonstrates enhanced biological activity due to its complex structure. This uniqueness may confer distinct pharmacological properties that warrant further investigation.
Scientific Research Applications
Recent studies have highlighted the biological significance of this compound, particularly its antimicrobial and anticancer properties. The following sections summarize key findings regarding its applications:
Antimicrobial Activity
- Mechanism of Action : The compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial growth through disruption of cellular processes.
- Case Studies :
- A study demonstrated that derivatives of this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibiotic agent .
- Another investigation reported that compounds with similar structures effectively inhibited Helicobacter pylori, a bacterium associated with gastric ulcers .
Anticancer Properties
- Cell Line Studies : The compound has been evaluated for its anticancer effects on various cell lines. Results indicate cytotoxicity against cancer cells, potentially through apoptosis induction.
- Research Findings :
Pharmacological Significance
The pharmacological profile of 6-(4-methoxyphenyl)-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol includes:
- Antibacterial : Effective against resistant strains of bacteria.
- Anticancer : Shows promise in targeting cancer cells with minimal effects on normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of pyrimidine, oxadiazole, and aryl ether substituents. Below is a comparative analysis with analogous molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Diversity: The target compound’s 4-(isopropoxy)phenyl group introduces greater hydrophobicity compared to G807-0574’s benzodioxole . This may enhance membrane permeability but reduce aqueous solubility. Unlike the thiazole and morpholinosulfonyl groups in , the target’s oxadiazole and methoxyphenyl groups prioritize π-π stacking and hydrogen bonding, respectively.
In contrast, G807-0574 (436.44 g/mol) and the tetrahydropyrimidine derivative (308.33 g/mol) align better with drug-likeness guidelines.
Synthetic Complexity :
- The target’s 1,2,4-oxadiazole ring likely requires [3+2] cycloaddition between nitrile oxides and amidoximes, as seen in related syntheses . This contrasts with the thiazole formation in , which employs guanidine intermediates.
Functional and Computational Insights
- Docking Studies : AutoDock4 could model the target’s interaction with enzymes (e.g., kinases), leveraging its oxadiazole’s hydrogen-bonding capability and the pyrimidine’s planar rigidity.
- Thermochemical Stability : Density functional theory (DFT) methods predict stability trends, but specific data for the target compound are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
